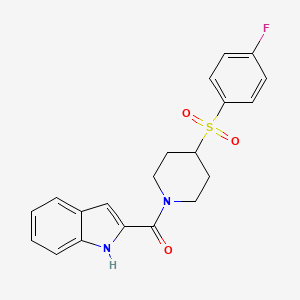

(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c21-15-5-7-16(8-6-15)27(25,26)17-9-11-23(12-10-17)20(24)19-13-14-3-1-2-4-18(14)22-19/h1-8,13,17,22H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDLDZLMWXMZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Molecular Formula

The molecular formula for this compound is C_{19}H_{20}F_{N}_{3}O_{2}S.

Structural Features

The structure consists of:

- A piperidine ring substituted with a sulfonyl group.

- An indole moiety that contributes to its biological activity.

- A fluorophenyl group that enhances lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly in the context of cancer treatment. For instance, it may inhibit protein tyrosine phosphatases (PTP), which are crucial in regulating cell signaling pathways related to cancer progression .

- Receptor Modulation : The piperidine structure allows for interaction with various neurotransmitter receptors, potentially affecting pathways involved in pain perception and mood regulation.

- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 5.2 | PTP inhibition |

| Study 2 | A549 (Lung Cancer) | 3.8 | Induction of apoptosis |

| Study 3 | HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, primarily through enzyme inhibition and induction of apoptotic pathways.

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system:

| Study | Model | Effect Observed |

|---|---|---|

| Study A | Rat Model | Reduced anxiety-like behavior |

| Study B | Mouse Model | Analgesic effects in pain models |

These studies suggest that this compound may have therapeutic potential in treating anxiety and pain disorders.

Case Study 1: PTP Inhibition

A study published in PubMed Central demonstrated that derivatives similar to this compound exhibited selective inhibition against PTP1B, a target implicated in metabolic disorders. The lead compound showed an IC50 value of 2.07 µM, indicating strong inhibitory activity .

Case Study 2: Antidepressant-like Effects

Another investigation explored the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive symptoms compared to control groups, suggesting a potential role in mood regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

- (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1): This analogue replaces the sulfonyl-fluorophenyl group with a benzylpiperazine moiety. The benzyl group introduces lipophilicity (log P ~3.5, inferred from molecular weight C20H21N3O vs. The absence of a sulfonyl group may diminish hydrogen-bonding interactions with targets, altering receptor affinity.

- 4-Amino-3-(1H-indol-1-yl)phenylmethanone: This compound features an indole-1-yl substituent and a 4-hydroxyphenyl group. The hydroxyl group enhances polarity, improving aqueous solubility but limiting membrane permeability.

- (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone: Replacing indole with pyrrole reduces aromatic π-stacking capacity and electron density, which may weaken receptor binding. highlights that indole derivatives exhibit higher CB1 receptor affinity than pyrrole analogues, suggesting the target compound’s indole-2-yl group is critical for activity .

Physicochemical and ADMET Properties

Solubility and log P :

The sulfonyl group in the target compound increases polarity (predicted log P ~2.8 vs. ~3.5 for benzylpiperazine analogue), enhancing solubility but possibly reducing CNS penetration. This contrasts with pyrrole derivatives (log P ~2.5) but aligns with indole-based drugs showing moderate bioavailability .- Metabolic Stability: The 4-fluorophenyl group likely blocks oxidative metabolism at the para position, extending half-life compared to non-fluorinated analogues. This is consistent with fluorinated drugs like fluoxetine .

Toxicity :

Piperidine derivatives (e.g., ) often exhibit moderate toxicity profiles, but the sulfonyl group may introduce hepatotoxicity risks, necessitating further in vitro screening .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | log P (Predicted) | Key Substituents |

|---|---|---|---|

| Target Compound | C21H19FN2O3S | 2.8 | 4-((4-Fluorophenyl)sulfonyl)piperidine |

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | C20H21N3O | 3.5 | Benzylpiperazine |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | C21H16N2O2 | 1.9 | 4-Hydroxyphenyl, amino group |

| (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone | C11H8FNO | 2.5 | Pyrrole, 4-fluorophenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.